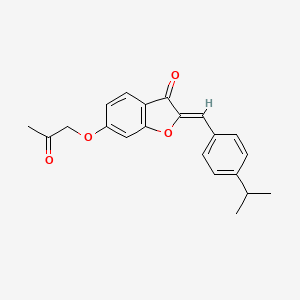
(Z)-2-(4-isopropylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(4-isopropylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, also known as IPPBF, is a synthetic compound with potential therapeutic applications. This compound is a member of the benzofuran family and has been studied for its various properties. In
作用機序
The mechanism of action of (Z)-2-(4-isopropylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various cellular signaling pathways. For example, in cancer cells, this compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In neurology, this compound has been suggested to exert its neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, suppress angiogenesis, and inhibit cell growth. In neurology, this compound has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neurodegeneration. In cardiovascular diseases, this compound has been shown to have vasodilatory effects and improve endothelial function.
実験室実験の利点と制限
(Z)-2-(4-isopropylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high yield and purity. It has also been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its therapeutic effects. In addition, its potential therapeutic applications have not been extensively studied in clinical trials.
将来の方向性
There are several future directions for research on (Z)-2-(4-isopropylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one. One direction is to further investigate its mechanism of action and cellular signaling pathways. This will provide a better understanding of its therapeutic effects and help design more effective experiments to study its potential applications. Another direction is to conduct more extensive preclinical studies to evaluate its safety and efficacy in animal models. This will provide a basis for clinical trials to evaluate its potential therapeutic applications in humans. Finally, research can focus on developing new analogs of this compound with improved therapeutic properties.
合成法
The synthesis of (Z)-2-(4-isopropylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one involves the reaction of 4-isopropylbenzaldehyde with 2-hydroxybenzophenone in the presence of a base such as potassium carbonate. The resulting product is then reacted with ethyl acetoacetate in the presence of an acid catalyst to yield this compound. This synthesis method has been optimized for high yield and purity, making it a suitable method for large-scale production of this compound.
科学的研究の応用
(Z)-2-(4-isopropylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurology, this compound has been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease. In cardiovascular diseases, this compound has been shown to have vasodilatory effects and potential use in the treatment of hypertension.
特性
IUPAC Name |
(2Z)-6-(2-oxopropoxy)-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-13(2)16-6-4-15(5-7-16)10-20-21(23)18-9-8-17(11-19(18)25-20)24-12-14(3)22/h4-11,13H,12H2,1-3H3/b20-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMGXBNDFFKVLY-JMIUGGIZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
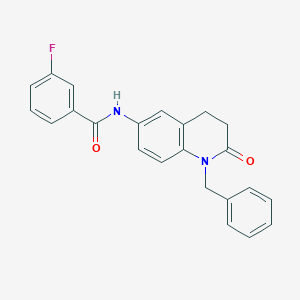
![6-Fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B2425084.png)
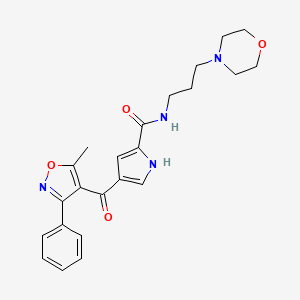
![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2425087.png)

![1-[3-(2,2-Dimethylpropyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2425091.png)
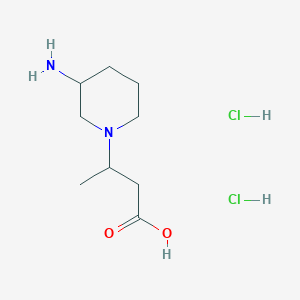
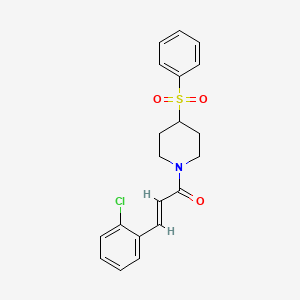
![N-(3-methoxybenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2425095.png)
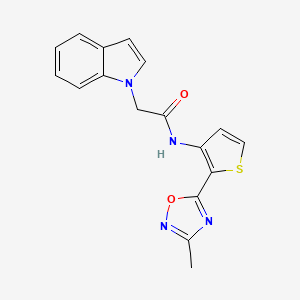
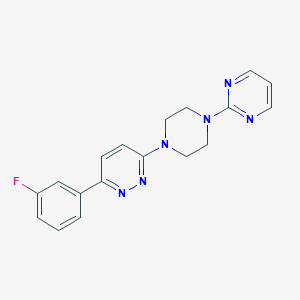
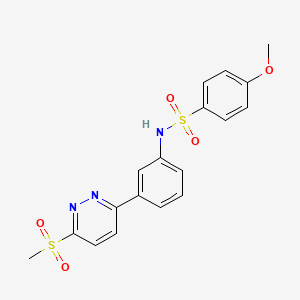
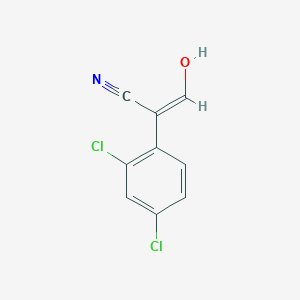
![5-(2-methoxyethyl)-7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2425103.png)
